molecular formula C12H24N2S B1406872 4-(2-((Ethylthio)methyl)pyrrolidin-1-yl)piperidine CAS No. 1706429-22-2

4-(2-((Ethylthio)methyl)pyrrolidin-1-yl)piperidine

Cat. No. B1406872
CAS RN: 1706429-22-2
M. Wt: 228.4 g/mol
InChI Key: LYMRHSYPVDLGPY-UHFFFAOYSA-N
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Description

4-(2-((Ethylthio)methyl)pyrrolidin-1-yl)piperidine (ETMPP) is a synthetic organic compound belonging to the piperidine family of compounds. It is a colorless, odorless and non-toxic substance with a molecular weight of 214.32 g/mol. ETMPP is a versatile compound that has been used in a variety of scientific and industrial applications. In recent years, its use in biomedical research has been increasing due to its ability to modulate biochemical and physiological processes.

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

  • Piperidine derivatives are studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations are used to investigate the adsorption behaviors of these derivatives on metal surfaces (Kaya et al., 2016).

Synthesis Methods

  • A novel method for synthesizing 3-(Pyrrolidin-1-yl)piperidine is proposed, demonstrating its importance in medicinal chemistry (Smaliy et al., 2011).

Anti-Tumor Activity

  • Piperidine derivatives exhibit mild activity against human tumor cells, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney (Girgis, 2009).

Structure-Reactivity Correlation

  • The reactions of pyrrolidine with various compounds are studied, revealing insights into their kinetic and mechanistic aspects (Castro et al., 1997).

Antimycobacterial Activity

  • Spiro-piperidin-4-ones synthesized through 1,3-dipolar cycloaddition show significant in vitro and in vivo activity against Mycobacterium tuberculosis (Kumar et al., 2008).

[3+2] Cycloaddition Studies

  • Pyrrolidines synthesis via [3+2] cycloaddition involving N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene is investigated for potential applications in medicine and industry (Żmigrodzka et al., 2022).

Unique Coordination Chemistry

  • The coordination chemistry of copper with N,N,O-donor Schiff-base ligands, including piperidine derivatives, is explored to understand the influence of different substituents on chemical properties (Majumder et al., 2016).

Anti-Microbial and Anti-Fungal Activities

  • Monoterpene derivatives, including pyrrolidine, demonstrate significant anti-microbial and anti-fungal properties, relevant to pharmaceutical applications (Masila et al., 2020).

properties

IUPAC Name

4-[2-(ethylsulfanylmethyl)pyrrolidin-1-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2S/c1-2-15-10-12-4-3-9-14(12)11-5-7-13-8-6-11/h11-13H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMRHSYPVDLGPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1CCCN1C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-((Ethylthio)methyl)pyrrolidin-1-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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